1-(2,6-Difluoropyridin-3-YL)propan-1-OL
Description
1-(2,6-Difluoropyridin-3-YL)propan-1-OL is a chemical compound characterized by the presence of a pyridine ring substituted with two fluorine atoms at the 2 and 6 positions, and a propanol group at the 3 position
Properties
CAS No. |
955919-46-7 |
|---|---|
Molecular Formula |
C8H9F2NO |
Molecular Weight |
173.16 g/mol |
IUPAC Name |
1-(2,6-difluoropyridin-3-yl)propan-1-ol |
InChI |
InChI=1S/C8H9F2NO/c1-2-6(12)5-3-4-7(9)11-8(5)10/h3-4,6,12H,2H2,1H3 |
InChI Key |
YVCDPMPCZQWJFV-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C1=C(N=C(C=C1)F)F)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,6-Difluoropyridin-3-YL)propan-1-OL typically involves the fluorination of pyridine derivatives. One common method includes the reaction of 3-bromo-2-nitropyridine with tetrabutylammonium fluoride in dimethylformamide at room temperature to form 2-fluoro-3-bromopyridine. This intermediate can then be further reacted to introduce the propanol group .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, utilizing more efficient and cost-effective reagents and catalysts to optimize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1-(2,6-Difluoropyridin-3-YL)propan-1-OL undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or organolithium compounds.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various alcohol derivatives.
Scientific Research Applications
1-(2,6-Difluoropyridin-3-YL)propan-1-OL has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2,6-Difluoropyridin-3-YL)propan-1-OL involves its interaction with specific molecular targets and pathways. The fluorine atoms enhance the compound’s ability to form hydrogen bonds and interact with biological molecules, potentially affecting enzyme activity and receptor binding .
Comparison with Similar Compounds
Similar Compounds
1-(2,6-Difluorobenzylamino)-3-(1,2,3,4-tetrahydrocarbazol-9-yl)-propan-2-ol: Known for its multipotent chaperone activity and inhibitory effects on prion, cancer, and influenza virus proliferation.
(1R,2S)-1-amino-1-(2,6-difluoropyridin-3-yl)propan-2-ol: Another fluorinated pyridine derivative with similar structural features.
Uniqueness
1-(2,6-Difluoropyridin-3-YL)propan-1-OL is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties
Biological Activity
1-(2,6-Difluoropyridin-3-YL)propan-1-OL is a compound characterized by a difluoropyridine moiety and a propanol functional group. This unique structure contributes to its potential biological activity, particularly in pharmacological applications. The presence of fluorine atoms enhances lipophilicity and metabolic stability, allowing for effective interactions with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The hydroxyl group enables the formation of hydrogen bonds with proteins, influencing their activity and function. Additionally, the fluorine substituents may enhance the compound's binding affinity and overall pharmacokinetic properties.
Biological Activity Studies
Research indicates that this compound exhibits significant biological activity. Key studies have focused on its effects on various receptor systems, particularly those involved in neurotransmission.
Case Study: Receptor Interaction
In a study evaluating the interaction of pyridine derivatives with dopamine D2 and serotonin 5-HT1A receptors, compounds similar to this compound were assessed for their agonistic properties. The results indicated that certain derivatives displayed dual agonism at these receptors, which is beneficial for treating conditions like Parkinson's disease due to their potential to alleviate both motor and non-motor symptoms .
Table 1: Biological Activity of Related Compounds
| Compound | Receptor Type | EC50 (nmol/L) | Emax (%) |
|---|---|---|---|
| 7b | D2 | 0.9 | 54.3 |
| 7b | 5-HT1A | 2.3 | 96.1 |
| 34c | D2 | 3.3 | 46.8 |
| 34c | 5-HT1A | 1.4 | 81.7 |
This table summarizes the effective concentration (EC50) and maximum effect (Emax) of related compounds on specific receptors, illustrating the potential of derivatives of this compound .
Table 2: Metabolic Stability
| Compound | Species | Half-Life (min) |
|---|---|---|
| 7b | Human | 17.6 |
| Rat | 11.1 | |
| Mouse | 23.9 | |
| 34c | Human | 159.7 |
| Rat | 85.5 | |
| Mouse | 110.8 |
This table highlights the metabolic stability of selected compounds when subjected to liver microsome assays, indicating that compound 34c exhibits superior stability compared to compound 7b .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
